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Compound of Interest |

n-Methyl-1h-pyrazole-3-
Compound Name:
carboxamide

CAS No.: 701214-21-3

Cat. No.: B3386112

. J

CAS: 13200-61-8 | Formula:
| MW: 125.13 g/mol

Part 1: Executive Technical Summary

1-Methyl-1H-pyrazole-3-carboxamide is a critical pyrazole scaffold used as an intermediate in
the synthesis of JAK inhibitors and other kinase-targeted therapeutics. Its structural integrity is
defined by the specific regiochemistry of the

-methyl group relative to the carboxamide functionality.

In drug development, the primary analytical challenge is distinguishing this molecule from its
regioisomer, 1-methyl-1H-pyrazole-5-carboxamide. These isomers often co-elute in standard
reverse-phase HPLC and have identical mass spectra. This guide provides a definitive
structural elucidation protocol, prioritizing NMR spectroscopy for regiochemical assignment.

Chemical Identity Table
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Property Specification

IUPAC Name 1-Methyl-1H-pyrazole-3-carboxamide
SMILES CN1N=CC(C(N)=0)=C1

Appearance White to off-white crystalline solid

High: DMSO, DMF, Methanol.[1] Low: Water,

Solubility
DCM, Hexanes.
1-Methyl-1H-pyrazole-5-carboxamide
Key Impurities (Regioisomer), 1-Methyl-1H-pyrazole-3-

carboxylic acid (Hydrolysis product).

Part 2: Synthesis & Impurity Origins

To understand the structural analysis, one must understand the genesis of the sample. The
compound is typically synthesized via the aminolysis of methyl 1-methyl-1H-pyrazole-3-
carboxylate.

Synthetic Pathway & Risk Factors

e Precursor: Methyl 1-methyl-1H-pyrazole-3-carboxylate.
¢ Reagent: AqQueous ammonia or ammonia in methanol.
o Mechanism: Nucleophilic acyl substitution.

Critical Quality Attribute (CQA): Regioisomerism If the starting material (the ester) was
synthesized via methylation of a pyrazole-3-carboxylate, a mixture of

-1 and
-2 alkylation products is possible.

e Target: 1-methyl-3-substituted (Thermodynamically favored in some conditions).

e Impurity: 1-methyl-5-substituted (Kinetic product or result of tautomeric ambiguity).
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Part 3: Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR)

NMR is the only self-validating method to confirm the position of the methyl group relative to

the amide.

H NMR Assignment (DMSO-

~400 MH?Z)

Shift (
Position Multiplicity
ppm)

Integration

Coupling (

Structural
Logic

Amide-NH 720-7.40  Broad Singlet

1H

Restricted
rotation of C-
N bond.

Amide-NH 7.00-7.10  Broad Singlet

1H

Distinct from
NH

due to H-
bonding.

H-5 7.65-7.75 Doublet (d)

1H

Critical
Signal.
Deshielded
by adjacent
N1.

H-4 6.55 — 6.65 Doublet (d)

1H

Shielded;
couples with
H-5.

N-CH 385-3.95  Singlet(s)

3H

Diagnostic
methyl on

Nitrogen.

Regiochemistry Validation: The NOESY Experiment

This is the "Go/No-Go" test for structural release.
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o 1-Methyl-3-Carboxamide (Target): The

-methyl protons (
3.9) are spatially close to the proton at position 5 (
7.7).

o Observation: Strong NOE cross-peak between N-Me and H-5.
o 1-Methyl-5-Carboxamide (Impurity): The

-methyl group is adjacent to the carboxamide group. Position 5 is substituted; the aromatic
proton is at position 3 or 4.

o Observation:NO NOE cross-peak between N-Me and an aromatic proton (or weak NOE to
H-4, which is further away).

Mass Spectrometry (MS)[2]

e Technique: ESI+ (Electrospray lonization).
e Parent lon (

): 126.1 Da.

o Fragmentation Pattern:

o 126

109 (Loss of NH

. characteristic of primary amides).
o 109

81 (Loss of CO: ring contraction).

Vibrational Spectroscopy (FT-IR)

e Amide A/B: 3350, 3180 cm
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(N-H stretching, doublet indicates primary amide).

e Amide I: 1660-1690 cm

(C=0 stretch).
e Amide Il: 1600-1620 cm
(N-H bending).

e C=N Pyrazole: ~1540 cm

Part 4: Analytical Method (HPLC)

For purity assessment, a standard C18 method is often insufficient to separate regioisomers. A
Phenyl-Hexyl or Polar-Embedded column is recommended to exploit

interactions.

Recommended Protocol:

Column: Waters XBridge Phenyl or Phenomenex Synergi Polar-RP (

mm, 3.5
m).

» Mobile Phase A: 0.1% Formic Acid in Water.
» Mobile Phase B: Acetonitrile.
o Gradient: 5% B to 40% B over 15 minutes (Isomers are polar; shallow gradient required).

e Detection: UV at 210 nm (Amide) and 254 nm (Aromatic).

Part 5: Visualization & Logic Flows
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Diagram 1: Analytical Workflow

This diagram outlines the decision process for confirming the structure from a crude synthetic
batch.
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Click to download full resolution via product page

Caption: Analytical decision tree for validating the regiochemistry of 1-methyl-1H-pyrazole-3-
carboxamide.

Diagram 2: Regioisomer Differentiation Logic

A visual representation of the NOE correlations that distinguish the target from its common
impurity.

NOESY Spectrum Signal

TARGET 5 IMPURITY
1-Methyl-3-Carboxamide 1-Methyl-5-Carboxamide
Structure: Structure:
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Caption: Structural logic for differentiating regioisomers based on spatial proximity of the N-
methyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Structural Analysis Guide: 1-Methyl-1H-Pyrazole-3-
Carboxamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3386112#structural-analysis-of-1-methyl-1h-
pyrazole-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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